molecular formula C10H9N3 B1283691 3,4'-Bipyridin-2'-amine CAS No. 865604-20-2

3,4'-Bipyridin-2'-amine

Cat. No. B1283691
CAS RN: 865604-20-2
M. Wt: 171.2 g/mol
InChI Key: VZSPRDGYHFGDAY-UHFFFAOYSA-N
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Description

3,4’-Bipyridin-2’-amine is an organic compound with the CAS Number: 865604-20-2. It has a molecular weight of 171.2 and its molecular formula is C10H9N3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The Inchi Code for 3,4’-Bipyridin-2’-amine is 1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) . This indicates the presence of a bipyridine structure with an amine group attached.


Physical And Chemical Properties Analysis

3,4’-Bipyridin-2’-amine is a solid substance with a molecular weight of 171.2 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Coordination Chemistry

Bipyridines, including “3,4’-Bipyridin-2’-amine”, are known as excellent ligands in coordination chemistry . They can form complexes with various metals, which can be used in a wide range of applications, including catalysis and material chemistry .

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . These structures can be used in the development of new materials .

Chirality and Atropisomerism

Bipyridines offer the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomerism), thus increasing their importance in asymmetry-based applications . This property can be exploited in the development of new pharmaceuticals and biologically active molecules .

Viologens

With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Although “3,4’-Bipyridin-2’-amine” is not a 4,4’-bipyridine, it may have similar properties when quaternized.

Catalysis

Bipyridines are often used as ligands in transition-metal catalysis . They can enhance the reactivity of the metal center and enable a wide range of chemical transformations .

Photosensitizers

Bipyridines and their derivatives are extensively used as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in applications such as solar energy conversion and photodynamic therapy .

Synthesis of Valuable Substances

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Solid Form Screening

Bipyridine isomers, including “3,4’-Bipyridin-2’-amine”, can be subjected to solid form screening, which is important in the development of pharmaceuticals and other materials .

Safety and Hazards

The safety information for 3,4’-Bipyridin-2’-amine includes GHS07 pictograms, with the signal word “Warning”. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Bipyridine compounds, including 3,4’-bipyridin-2’-amine, are known to be used as ligands in coordination chemistry . They can strongly coordinate with metal centers, which could potentially influence their biological activity .

Mode of Action

It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . This interaction could potentially lead to changes in the biochemical environment, influencing various biological processes.

Biochemical Pathways

The interaction of bipyridine compounds with metal ions can influence various biochemical processes

Result of Action

As a ligand, it could potentially influence the activity of metal ions, leading to changes in various biological processes . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 3,4’-Bipyridin-2’-amine can be influenced by various environmental factors. For instance, the solid form of bipyridine compounds can exist in more than one state, and these different forms can show different physicochemical properties . The specific environmental factors influencing 3,4’-Bipyridin-2’-amine’s action need to be investigated further.

properties

IUPAC Name

4-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSPRDGYHFGDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865604-20-2
Record name 4-(pyridin-3-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (15.4 g, 0.088 mol), guanidine nitrate (10.7 g, 0.088 mol), and sodium hydroxide (3.5 g, 0.088 mol) were dissolved in n-butanol (120 mL). The mixture was heated to reflux with stirring and maintained for 16 hours. The reaction mixture was then cooled to room temperature. The solid was collected and washed with water (400 mL). The desired product was dried under vacuum for three days and 12.7 g of yellow crystals of desired product was obtained (yield: 85%); 1H NMR (500 MHz, CDCl3) δ 5.15 (br., 2H), 7.09 (d, 1H), 7.44 (m, 1H), 8.33 (d, 1H), 8.42 (d, 1H), 8.73 (d, 1H), 9.22 (s, 1H). LC-MS (m/z) calculated, 172.2, found 173.2 [M+H]+.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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